molecular formula C8H9N3 B1287557 (1H-Indazol-7-yl)methanamine CAS No. 944904-20-5

(1H-Indazol-7-yl)methanamine

Cat. No.: B1287557
CAS No.: 944904-20-5
M. Wt: 147.18 g/mol
InChI Key: UWIMEIMWBMQVMW-UHFFFAOYSA-N
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Description

(1H-Indazol-7-yl)methanamine is a heterocyclic amine with the molecular formula C8H9N3 It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Scientific Research Applications

Chemistry: (1H-Indazol-7-yl)methanamine is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with possible applications in drug discovery and development.

Medicine: The compound has shown promise in medicinal chemistry, particularly as a scaffold for the development of new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials.

Safety and Hazards

The compound has a GHS05 pictogram, with a signal word “Danger”. Hazard Statements include H314. Precautionary statements include P280, P305, P310, P338, P351 .

Biochemical Analysis

Biochemical Properties

(1H-Indazol-7-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory process . Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), which is involved in the degradation of extracellular matrix components . These interactions highlight the compound’s potential in modulating inflammatory responses and tissue remodeling.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the growth of several cancer cell lines, including colon and melanoma cells . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce cell cycle arrest in the G0-G1 phase, thereby inhibiting cell proliferation . Furthermore, this compound has been observed to modulate the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with COX-2 results in the inhibition of prostaglandin synthesis, thereby reducing inflammation . Additionally, this compound can modulate gene expression by influencing transcription factors and signaling pathways. This modulation can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure to this compound can lead to changes in cellular responses, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of monitoring the compound’s stability and activity in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer properties without significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, this compound can be transported across cell membranes by organic cation transporters, facilitating its uptake and distribution within cells . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can influence gene expression and cellular responses . Additionally, its presence in the cytoplasm can affect various signaling pathways and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indazol-7-yl)methanamine typically involves the following steps:

    Formation of Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds.

    Introduction of Methanamine Group: The methanamine group can be introduced via reductive amination of the corresponding aldehyde or ketone with ammonia or an amine source.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reaction conditions.

    Substitution: It can participate in substitution reactions, where the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or hydrazines.

Comparison with Similar Compounds

    (1H-Indazol-3-yl)methanamine: Another indazole derivative with a methanamine group at a different position.

    (1H-Indazol-5-yl)methanamine: Similar structure but with the methanamine group at the 5-position.

Uniqueness: (1H-Indazol-7-yl)methanamine is unique due to the position of the methanamine group on the indazole ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1H-indazol-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIMEIMWBMQVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CN)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40606000
Record name 1-(1H-Indazol-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944904-20-5
Record name 1H-Indazole-7-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944904-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Indazol-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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